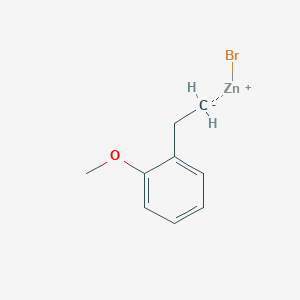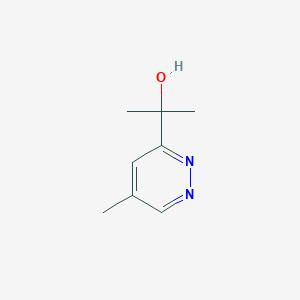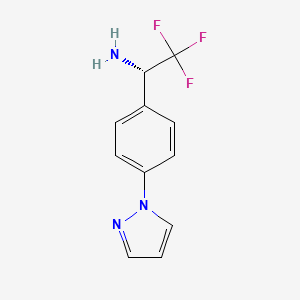
Methyl 2-Phenoxycinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-Phenoxycinnamate is an organic compound belonging to the cinnamate family It is characterized by a cinnamoyl group attached to a phenoxy group through a methyl ester linkage
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-Phenoxycinnamate can be synthesized through several methods. One common approach involves the esterification of 2-phenoxycinnamic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically requires refluxing the mixture to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts like Lipozyme® TL IM in microreactors has been reported to enhance the synthesis process .
化学反应分析
Types of Reactions: Methyl 2-Phenoxycinnamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-phenoxycinnamic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Hydrolysis: 2-Phenoxycinnamic acid and methanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other cinnamate derivatives and polymers.
Industry: It is used in the formulation of sunscreens and cosmetics due to its UV-absorbing properties.
作用机制
The mechanism of action of Methyl 2-Phenoxycinnamate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound interacts with the cell membrane of microorganisms, disrupting their integrity and leading to cell death.
Anti-inflammatory Activity: It inhibits the activity of enzymes such as cyclooxygenase, reducing the production of inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Methyl 2-Phenoxycinnamate can be compared with other cinnamate derivatives, such as:
Methyl cinnamate: Similar structure but lacks the phenoxy group, resulting in different chemical and biological properties.
Ethyl cinnamate: Similar ester linkage but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
2-Phenoxycinnamic acid: The free acid form of this compound, which exhibits different solubility and reactivity properties.
Uniqueness: this compound’s unique combination of a cinnamoyl group and a phenoxy group through a methyl ester linkage gives it distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
methyl (E)-3-(2-phenoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-18-16(17)12-11-13-7-5-6-10-15(13)19-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ |
InChI 键 |
PLNJOZNOBZSKKP-VAWYXSNFSA-N |
手性 SMILES |
COC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC=C2 |
规范 SMILES |
COC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)





![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)



![[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)

